(8-Methoxyquinolin-5-YL)boronic acid

Descripción general

Descripción

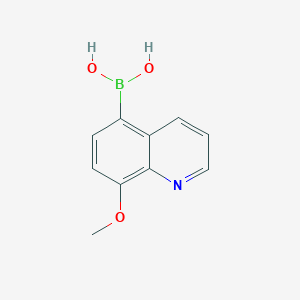

(8-Methoxyquinolin-5-YL)boronic acid is an organic compound with the molecular formula C10H10BNO3. It is a boronic acid derivative of quinoline, featuring a methoxy group at the 8th position and a boronic acid group at the 5th position of the quinoline ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (8-Methoxyquinolin-5-YL)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. Commonly used boric esters include boric acid, trimethyl borate, and triisopropyl borate. The reaction is usually performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: Industrial production methods for boronic acids often involve the Suzuki-Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds and involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups .

Análisis De Reacciones Químicas

Types of Reactions: (8-Methoxyquinolin-5-YL)boronic acid undergoes several types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Palladium catalysts, such as palladium acetate, are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

Oxidation: Boronic esters and boronic anhydrides.

Reduction: Boranes and borohydrides.

Substitution: Various biaryl compounds and other carbon-carbon bonded products.

Aplicaciones Científicas De Investigación

Drug Development

Overview

(8-Methoxyquinolin-5-YL)boronic acid serves as a crucial intermediate in the synthesis of pharmaceuticals, especially in the development of anti-cancer agents. Its ability to interact effectively with biological targets makes it an essential component in drug design.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that this compound can be used to synthesize specific inhibitors targeting cancer cell pathways. For instance, studies have shown that derivatives of this compound exhibit potent activity against various cancer cell lines, highlighting its potential as a lead compound in drug discovery.

Bioconjugation

Overview

Bioconjugation involves attaching biomolecules to surfaces or other molecules to enhance specificity and efficacy in drug delivery systems. This compound is employed in these techniques due to its reactive boronic acid functional group.

Application Example

In a study on targeted drug delivery, researchers utilized this compound to conjugate therapeutic agents to antibodies, improving the delivery and efficacy of the treatment in tumor models.

Fluorescent Probes

Overview

The compound can be utilized to develop fluorescent probes for imaging applications. These probes are instrumental in visualizing cellular processes in real-time, aiding in biological research.

Data Table: Comparison of Fluorescent Probes

| Probe Type | Emission Wavelength | Application Area |

|---|---|---|

| This compound-based | 450 nm | Cellular imaging |

| Traditional probes | 520 nm | General fluorescence |

Catalysis

Overview

this compound acts as a catalyst in various organic reactions, providing more efficient pathways for chemical transformations compared to traditional catalysts. This efficiency is crucial for optimizing synthetic routes in organic chemistry.

Example Reactions

The compound has been successfully applied in Suzuki-Miyaura coupling reactions, where it facilitates the formation of carbon-carbon bonds, essential for synthesizing complex organic molecules.

Environmental Monitoring

Overview

This compound is also applied in environmental studies, particularly for detecting pollutants. Its ability to form stable complexes with certain contaminants allows for effective monitoring and analysis of environmental samples.

Case Study: Detection of Water Pollutants

Research has shown that this compound can be used to develop sensors capable of detecting heavy metals and organic pollutants in water samples, thus contributing to environmental safety efforts.

Mecanismo De Acción

The mechanism of action of (8-Methoxyquinolin-5-YL)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in the study of enzyme inhibition and other biochemical processes. The compound’s methoxy group can also participate in hydrogen bonding and other non-covalent interactions, further influencing its activity and selectivity .

Comparación Con Compuestos Similares

(8-Methylquinolin-5-YL)boronic acid: Similar structure but with a methyl group instead of a methoxy group.

Quinoline-5-boronic acid: Lacks the methoxy group at the 8th position.

(8-Hydroxyquinolin-5-YL)boronic acid: Features a hydroxy group instead of a methoxy group at the 8th position.

Uniqueness: (8-Methoxyquinolin-5-YL)boronic acid is unique due to the presence of both the methoxy and boronic acid groups, which confer distinct chemical properties and reactivity. The methoxy group enhances the compound’s solubility and can participate in additional non-covalent interactions, while the boronic acid group provides a versatile site for chemical modifications and reactions .

Actividad Biológica

(8-Methoxyquinolin-5-yl)boronic acid is a boronic acid derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This compound is particularly noted for its role in synthesizing anti-cancer agents and its utility in bioconjugation techniques. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by a quinoline ring substituted with a methoxy group and a boronic acid functional group. The presence of the boron atom allows for reversible covalent bonding with diols, making it a versatile tool in biological systems.

Mechanisms of Biological Activity

-

Drug Development :

- The compound serves as a key intermediate in synthesizing pharmaceuticals, especially anti-cancer agents. Its ability to interact effectively with biological targets enhances its potential as a therapeutic agent .

- Research indicates that this compound can inhibit specific kinases involved in cancer progression, such as the homeodomain-interacting protein kinase 2 (HIPK2), which plays a crucial role in kidney fibrosis .

- Bioconjugation :

- Fluorescent Probes :

- Catalysis :

1. Inhibition of HIPK2

A study demonstrated that this compound derivatives could serve as potential HIPK2 inhibitors. The synthesized compound BT173 showed specific pharmacologic inhibition of HIPK2, indicating its application in anti-fibrotic therapy for kidney diseases. The structure-activity relationship (SAR) studies revealed that modifications on the quinoline scaffold could enhance the inhibitory effects against HIPK2 .

2. Oxidative Stability Enhancement

Research has shown that modifications to boronic acids can significantly enhance their oxidative stability. A study found that introducing a carboxyl group as an intramolecular ligand increases stability by up to 10,000-fold, allowing these compounds to retain their biological activity while being more resistant to oxidation . This finding could lead to improved formulations of this compound for therapeutic use.

Applications in Drug Development

The following table summarizes the applications and biological activities associated with this compound:

Propiedades

IUPAC Name |

(8-methoxyquinolin-5-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO3/c1-15-9-5-4-8(11(13)14)7-3-2-6-12-10(7)9/h2-6,13-14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTSWRFOAZFMVBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC=NC2=C(C=C1)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586305 | |

| Record name | (8-Methoxyquinolin-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025735-47-0 | |

| Record name | (8-Methoxyquinolin-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.